(4-bromoquinolin-7-yl)methanol
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Overview
Description
(4-Bromoquinolin-7-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) in chloroform to brominate quinoline, followed by reduction and subsequent functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for (4-bromoquinolin-7-yl)methanol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(4-Bromoquinolin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form hydrogen-substituted derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield quinoline carboxylic acids, while substitution of the bromine atom can produce various quinoline derivatives with different functional groups.
Scientific Research Applications
(4-Bromoquinolin-7-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-bromoquinolin-7-yl)methanol involves its interaction with specific molecular targets. The bromine atom and methanol group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of (4-bromoquinolin-7-yl)methanol, known for its wide range of biological activities.
8-Hydroxyquinoline: Another quinoline derivative with significant biological activity, particularly in antimicrobial and anticancer research.
7-Bromoquinoline: Similar to this compound but lacks the methanol group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methanol group on the quinoline ring. This dual functionalization allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2763750-87-2 |
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Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
94 |
Origin of Product |
United States |
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